molecular formula C9H10BrF B6203423 4-(1-bromoethyl)-2-fluoro-1-methylbenzene CAS No. 1515274-86-8

4-(1-bromoethyl)-2-fluoro-1-methylbenzene

Cat. No. B6203423
CAS RN: 1515274-86-8
M. Wt: 217.1
InChI Key:
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Description

4-(1-bromoethyl)-2-fluoro-1-methylbenzene, also known as 1-Bromo-2-fluoro-4-methylbenzene, is a synthetic compound that has a wide range of applications in scientific research. It is a highly reactive compound that can be used in organic synthesis, as a reagent in organic reactions, and as a starting material for the synthesis of other compounds. The compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(1-bromoethyl)-2-fluoro-1-methylbenzene is not well understood. However, it is believed that the compound interacts with certain enzymes, receptors, and other molecules in the body to produce its biochemical and physiological effects. For example, it has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1-bromoethyl)-2-fluoro-1-methylbenzene are not well understood. However, the compound has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1-bromoethyl)-2-fluoro-1-methylbenzene in laboratory experiments include its high reactivity and its ability to be used as a reagent in organic synthesis. In addition, the compound is relatively inexpensive and easy to obtain. The main limitation of using 4-(1-bromoethyl)-2-fluoro-1-methylbenzene in laboratory experiments is its potential toxicity. The compound is highly toxic and should be handled with care.

Future Directions

There are many potential future directions for the use of 4-(1-bromoethyl)-2-fluoro-1-methylbenzene in scientific research. One potential direction is to further investigate the biochemical and physiological effects of the compound. In addition, the compound could be used in the synthesis of other compounds, such as fluoroalkyl derivatives and heterocyclic compounds. Furthermore, the compound could be used in the development of new drugs and therapeutic agents. Finally, the compound could be used to study the mechanism of action of other compounds, such as drugs and other synthetic compounds.

Synthesis Methods

The synthesis of 4-(1-bromoethyl)-2-fluoro-1-methylbenzene is typically achieved through a two-step reaction. The first step involves the reaction of 4-methylbenzene with bromoethanol in the presence of a base such as sodium hydroxide. This reaction produces 4-(1-bromoethyl)-1-methylbenzene. The second step involves the reaction of the 4-(1-bromoethyl)-1-methylbenzene with 2-fluoroethanol in the presence of a base such as potassium hydroxide. This reaction produces 4-(1-bromoethyl)-2-fluoro-1-methylbenzene.

Scientific Research Applications

4-(1-bromoethyl)-2-fluoro-1-methylbenzene has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis to produce various compounds, such as fluoroalkyl derivatives and heterocyclic compounds. It has also been used to synthesize other compounds, such as 4-(1-bromoethyl)-1-fluoro-2-methylbenzene and 4-(1-bromoethyl)-2-fluoro-3-methylbenzene. In addition, 4-(1-bromoethyl)-2-fluoro-1-methylbenzene has been used as a starting material for the synthesis of other compounds, such as 4-(1-bromoethyl)-2-fluorophenol and 4-(1-bromoethyl)-2-fluoro-3-methylbenzene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-bromoethyl)-2-fluoro-1-methylbenzene involves the alkylation of 2-fluoro-1-methylbenzene with 1-bromoethane, followed by purification and isolation of the desired product.", "Starting Materials": [ "2-fluoro-1-methylbenzene", "1-bromoethane", "Sodium hydride (NaH)", "Dimethylformamide (DMF)", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of sodium hydride (NaH) suspension in mineral oil", "Step 2: Dissolve 2-fluoro-1-methylbenzene in DMF", "Step 3: Add NaH suspension to the DMF solution and stir for 30 minutes", "Step 4: Add 1-bromoethane dropwise to the reaction mixture and stir for 24 hours at room temperature", "Step 5: Quench the reaction by adding water and extract the organic layer with diethyl ether", "Step 6: Dry the organic layer with anhydrous sodium sulfate", "Step 7: Concentrate the organic layer under reduced pressure to obtain crude product", "Step 8: Purify the crude product by column chromatography using a suitable solvent system", "Step 9: Analyze the purified product by NMR and other spectroscopic techniques to confirm its identity" ] }

CAS RN

1515274-86-8

Product Name

4-(1-bromoethyl)-2-fluoro-1-methylbenzene

Molecular Formula

C9H10BrF

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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